molecular formula C8H4BrClN2O B2586452 7-Bromo-1H-indazole-3-carbonyl chloride CAS No. 1260828-53-2

7-Bromo-1H-indazole-3-carbonyl chloride

Cat. No.: B2586452
CAS No.: 1260828-53-2
M. Wt: 259.49
InChI Key: FANMHQGHEZDWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom at the 7th position and a carbonyl chloride group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-indazole-3-carbonyl chloride typically involves the bromination of 1H-indazole followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 7-bromo-1H-indazole with oxalyl chloride in the presence of a suitable catalyst under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Addition Reactions: Reagents like amines or alcohols in the presence of a base or acid catalyst.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products like 7-azido-1H-indazole-3-carbonyl chloride or 7-thiocyanato-1H-indazole-3-carbonyl chloride.

    Addition Reactions: Products like 7-bromo-1H-indazole-3-carboxamide or 7-bromo-1H-indazole-3-carboxylate.

    Reduction Reactions: Products like 7-bromo-1H-indazole-3-methanol.

Scientific Research Applications

7-Bromo-1H-indazole-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or proteins by forming covalent bonds with nucleophilic residues. The carbonyl chloride group is particularly reactive and can form stable adducts with amino acids like lysine or cysteine, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1H-indazole-3-carbonyl chloride
  • 7-Fluoro-1H-indazole-3-carbonyl chloride
  • 7-Iodo-1H-indazole-3-carbonyl chloride

Uniqueness

7-Bromo-1H-indazole-3-carbonyl chloride is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions that other halogens may not. For example, bromine can undergo nucleophilic substitution more readily than chlorine or fluorine, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-bromo-2H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-12-7(4)8(10)13/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMHQGHEZDWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.